

Application Notes and Protocols for Avycaz® (Ceftazidime-Avibactam) Synergy Testing

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Compound of Interest

Compound Name: Avycaz

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health threat, necessitating innovative therapeutic strategies. **Avycaz®**, a combination of the third-generation cephalosporin ceftazidime and the novel β -lactamase inhibitor avibactam, is a potent therapeutic option.[1][2] Avibactam restores ceftazidime's activity against a wide range of bacteria producing β -lactamase enzymes, including *Klebsiella pneumoniae* carbapenemase (KPC) and AmpC β -lactamases.[1][2] However, the emergence of resistance to **Avycaz** monotherapy warrants the investigation of combination therapies to enhance efficacy and combat resistance.[2][3][4]

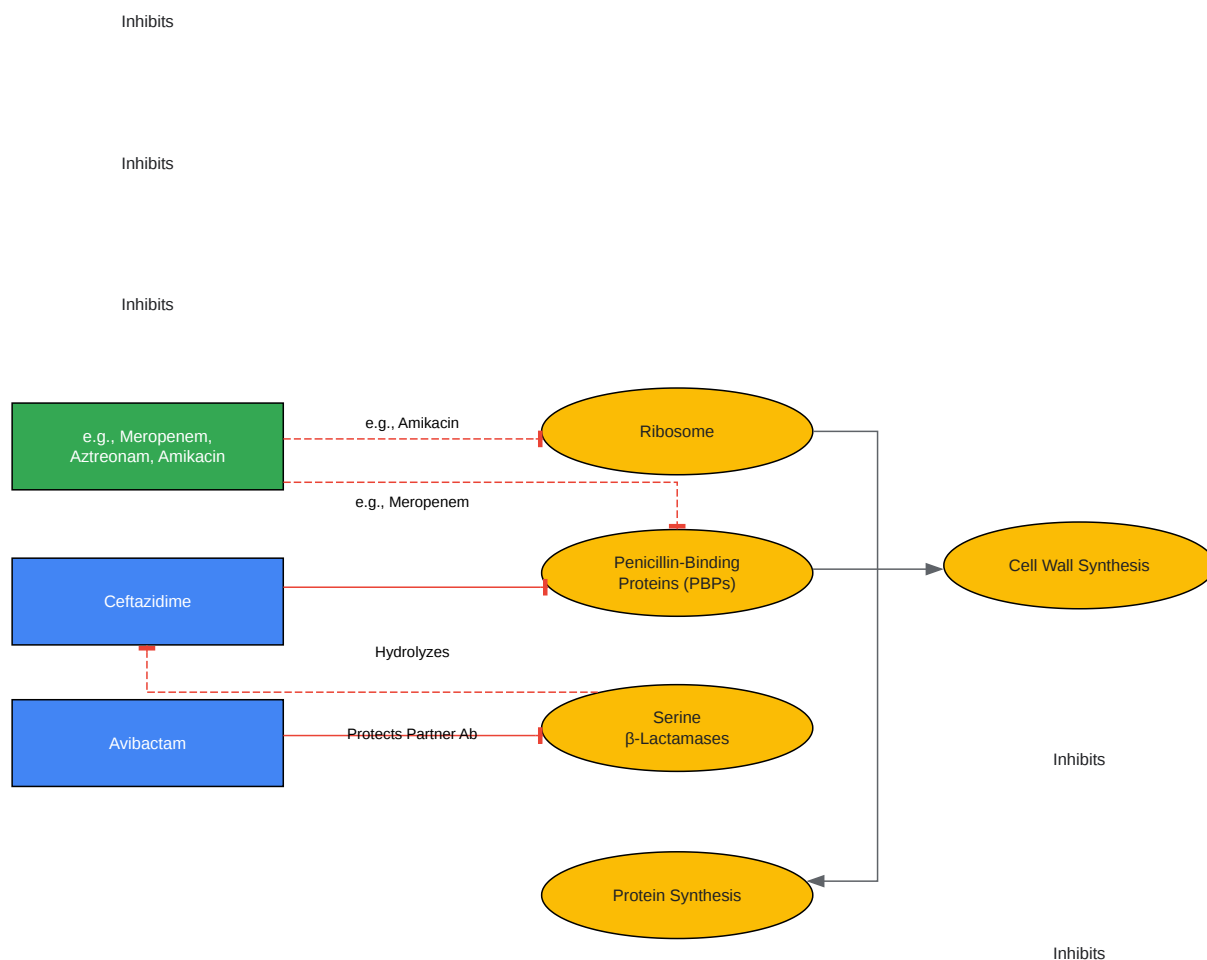
This document provides detailed protocols for in vitro synergy testing of **Avycaz** with other antibiotics, focusing on the checkerboard and time-kill assays. These methods are essential for evaluating the potential of antibiotic combinations to be used in treating challenging infections caused by MDR pathogens.

Mechanisms of Synergy with Avycaz

Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. With **Avycaz**, synergy with other antibiotics can be achieved through several mechanisms:

- Enhanced β -Lactamase Inhibition: Avibactam protects not only ceftazidime but also other β -lactam antibiotics from degradation by serine β -lactamases (e.g., KPCs, ESBLs, AmpC).[1][5][6] This is particularly relevant when combining **Avycaz** with carbapenems like meropenem or monobactams like aztreonam.[5][6]
- Complementary Targets: Combining agents that act on different bacterial targets can lead to a synergistic effect. For instance, **Avycaz** targets cell wall synthesis, while an aminoglycoside like amikacin inhibits protein synthesis.
- Increased Permeability: Some antibiotics, like colistin, can disrupt the bacterial outer membrane, potentially increasing the intracellular concentration and efficacy of **Avycaz**.

The combination of **Avycaz** and aztreonam is particularly effective against metallo- β -lactamase (MBL)-producing Enterobacterales.[6] Avibactam inhibits serine β -lactamases that may be co-produced, while aztreonam remains stable against hydrolysis by MBLs.[6]



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Caption: Mechanism of **Avycaz** Synergy.

Experimental Protocols

Two primary methods for in vitro synergy testing are the checkerboard assay and the time-kill assay.[\[7\]](#)[\[8\]](#)

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antibiotics.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Protocol:

- Prepare Antibiotic Stock Solutions: Prepare stock solutions of **Avycaz** and the partner antibiotic at a concentration that is at least four times the highest concentration to be tested, typically in cation-adjusted Mueller-Hinton broth (CAMHB).[\[12\]](#)
- Plate Setup:
 - Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.[\[9\]](#)
 - Create serial twofold dilutions of **Avycaz** along the x-axis (e.g., columns 1-10) and the partner antibiotic along the y-axis (e.g., rows A-G).[\[11\]](#)
 - Row H should contain dilutions of **Avycaz** alone, and column 11 should contain dilutions of the partner antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).[\[11\]](#) Column 12 serves as a growth control (no antibiotic).
- Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.[\[9\]](#)
- Inoculation: Inoculate each well with 50 µL of the prepared bacterial suspension. The final volume in each well will be 100 µL.
- Incubation: Incubate the plates at 35°C for 16-20 hours.
- Reading Results: Determine the MIC of each antibiotic alone and the MIC of the combination in each well by observing the lowest concentration that inhibits visible bacterial growth.

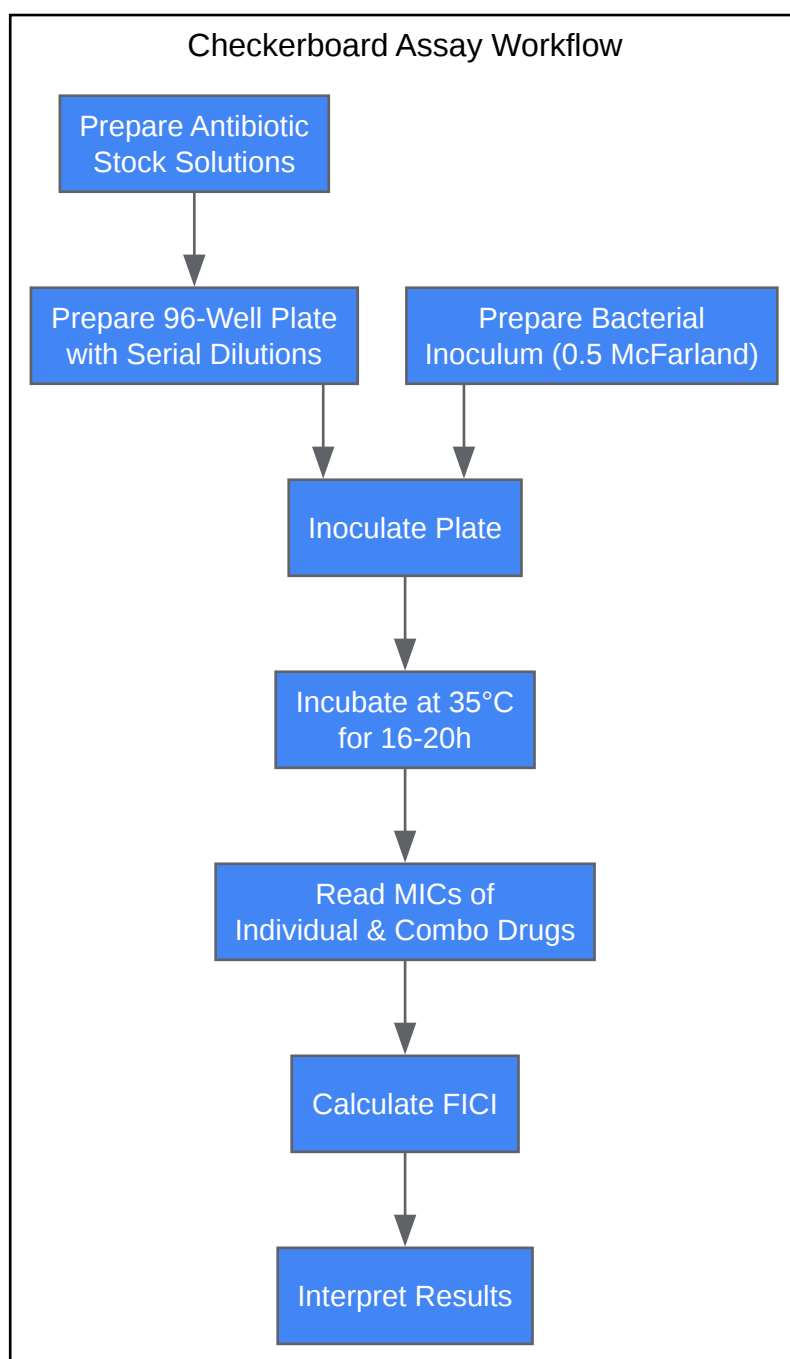
Data Interpretation:

Calculate the FIC Index (FICI) using the following formula:[9][13][14]

- $FICA = (\text{MIC of } \textbf{Avycaz} \text{ in combination}) / (\text{MIC of } \textbf{Avycaz} \text{ alone})$
- $FICB = (\text{MIC of partner antibiotic in combination}) / (\text{MIC of partner antibiotic alone})$
- $FICI = FICA + FICB$

The FICI is interpreted as follows:[13][15]

- Synergy: $FICI \leq 0.5$
- Additive/Indifference: $0.5 < FICI \leq 4.0$
- Antagonism: $FICI > 4.0$



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Caption: Checkerboard Assay Workflow.

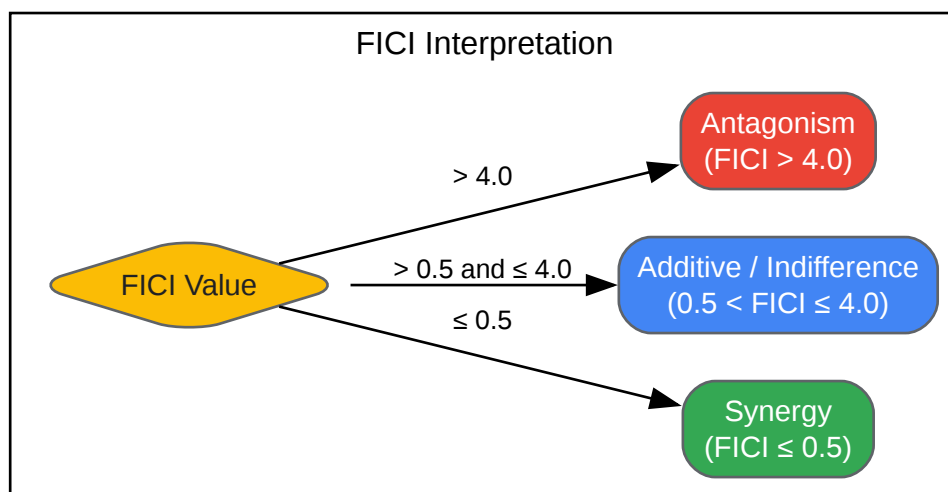
Time-kill assays provide dynamic information about the rate and extent of bacterial killing over time.[7]

Protocol:

- Prepare Cultures: Grow the bacterial isolate in CAMHB to the mid-logarithmic phase.
- Inoculum Preparation: Dilute the culture to a starting inoculum of approximately 5×10^5 to 1×10^6 CFU/mL in flasks containing CAMHB.[8]
- Add Antibiotics: Add antibiotics to the flasks at desired concentrations (e.g., 0.5x MIC, 1x MIC). Test each antibiotic alone and in combination. Include a growth control flask without any antibiotic.
- Incubation and Sampling: Incubate the flasks at 35°C in a shaking incubator.[8] At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
- Quantify Bacteria: Perform serial dilutions of the aliquots and plate them on nutrient agar to determine the CFU/mL.
- Plot Data: Plot the log₁₀ CFU/mL versus time for each antibiotic combination.

Data Interpretation:

- Synergy is typically defined as a ≥ 2 -log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.[16]
- Bactericidal activity is defined as a ≥ 3 -log₁₀ reduction in CFU/mL from the initial inoculum.[7]
- Indifference is a < 2 -log₁₀ change in CFU/mL between the combination and the most active single agent.[16]
- Antagonism is a ≥ 2 -log₁₀ increase in CFU/mL with the combination compared to the most active agent.[16]



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Caption: Interpretation of FICI Values.

Summary of Avycaz Synergy Data

The following table summarizes findings from various in vitro studies on the synergistic activity of **Avycaz** with other antibiotics against MDR Gram-negative bacteria.

Partner Antibiotic	Target Organism(s)	Synergy Observed (FICI or Time-Kill)	Reference(s)
Meropenem	Carbapenem-Resistant Enterobacterales (CRE), KPC-producing K. pneumoniae	Synergy observed in 93.8% to 100% of strains.[5] Combination restored susceptibility.[17][18]	[5][19][17][18]
Aztreonam	MBL-producing CRE, MDR P. aeruginosa, K. pneumoniae	Strong synergistic activity, especially against MBL-producers.[3][6] Synergy observed in 100% of CRE strains in one study.[5]	[3][5][6]
Amikacin	CRE, MDR P. aeruginosa, K. pneumoniae	Synergistic effects noted in time-kill assays against both P. aeruginosa and K. pneumoniae.[2][3] Combination prevented resistance emergence.	[2][3][20]
Colistin	MDR P. aeruginosa, K. pneumoniae	Synergistic activity demonstrated against colistin-nonsusceptible P. aeruginosa.[21][22]	[3][21][22]
Fosfomycin	K. pneumoniae	Effective synergy observed against K. pneumoniae in time-kill assays.[2][3]	[2][3]
Tigecycline	CRE	Weak or indifferent effects were mostly	[5]

observed; some
antagonism was also
reported.[5]

Conclusion

Combination therapy involving **Avycaz** presents a promising strategy to overcome antibiotic resistance in MDR Gram-negative pathogens. The protocols detailed in this document for checkerboard and time-kill assays provide robust frameworks for researchers to evaluate potential synergistic interactions. The existing data strongly supports the combination of **Avycaz** with agents like meropenem, aztreonam, and amikacin. Further research is crucial to explore more combinations and to translate these in vitro findings into effective clinical treatments.

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